Cas no 82-92-8 (Cyclizine)

Cyclizine structure
Cyclizine structure
商品名:Cyclizine
CAS番号:82-92-8
MF:C18H22N2
メガワット:266.380684375763
CID:81707
PubChem ID:6726

Cyclizine 化学的及び物理的性質

名前と識別子

    • Cyclizine
    • 1-benzhydryl-4-methylpiperazine
    • CYCLIZINE HCL
    • CYCLYZINE
    • 1-Benzhydryl-4-methyl-piperazin
    • 1-benzhydryl-4-methyl-piperazine
    • 1-diphenylmethyl-4-methylpiperazine
    • Bw 47-83
    • Ciclizina
    • Emoquil
    • Marazine
    • Marezine
    • Marzine
    • Nautazine
    • N-benzhydryl-N'-methylpiperazine
    • Valoid
    • Wellcome
    • (n-benzhydryl)(n’-methyl)diethylenediamine
    • (N-Benzhydryl)(N'-methyl)diethylenediamine
    • 1-(diphenylmethyl)-4-methyl-piperazin
    • bw47-83
    • 1-(Diphenylmethyl)-4-methylpiperazine (ACI)
    • (N-Benzhydryl)(N′-methyl)diethylenediamine
    • Compound 47-83
    • MeSH ID: D003501
    • N-Benzhydryl-N′-methylpiperazine
    • N-Methyl-N′-benzhydrylpiperazine
    • Ne-Devomit
    • Neo-Devomit
    • NSC 26608
    • Wellcome prepn. 47-83
    • CHEMBL648
    • HSDB 3309
    • 1-Benzhydryl-4-methylpiperazine #
    • AB00053084
    • Wellcome prepn 47-83
    • BSPBio_002095
    • N-Methyl-N'-benzyhydrylpiperazine
    • Piperazine, 1-(diphenylmethyl)-4-methyl-
    • CAS-303-25-3
    • CCG-40322
    • KBio1_001957
    • SR-05000001595-1
    • Ciclizina [INN-Spanish]
    • KBio2_003902
    • Spectrum4_000205
    • Marzine (Salt/Mix)
    • N-Methyl-N'-benzhydrylpiperazine
    • NCGC00016421-01
    • BRD-K79501723-001-02-0
    • (+/-)-1-diphenylmethyl-4-methylpiperazine
    • NSC-756710
    • Spectrum3_000368
    • KBioGR_000809
    • SR-05000001595
    • NSC756710
    • C06930
    • KBio2_001334
    • CYCLIZINE [INN]
    • (+-)-1-diphenylmethyl-4-methylpiperazine
    • Prestwick2_000510
    • BSPBio_000439
    • KBio3_001315
    • 82-92-8
    • SCHEMBL4690
    • KBioSS_001334
    • Spectrum5_001594
    • CHEBI:3994
    • D81845
    • BPBio1_000483
    • Prestwick3_000510
    • Cyclizine [USP:INN:BAN:DCF]
    • Prestwick1_000510
    • L000701
    • SPBio_002360
    • HMS1920A20
    • SBI-0052576.P003
    • NCGC00016421-04
    • Emoquil (Salt/Mix)
    • Cyclizinum [INN-Latin]
    • NCGC00016421-03
    • NSC-26608
    • AB00053084_08
    • Spectrum_000854
    • HMS2091I08
    • Cyclizine (INN)
    • AKOS015839079
    • BRD-K79501723-003-09-1
    • DB01176
    • CYCLIZINE [WHO-DD]
    • Q867308
    • SPBio_001187
    • NCGC00094634-01
    • NCGC00016421-02
    • NS00002955
    • EN300-18073463
    • LS-14655
    • CYCLIZINE [MART.]
    • NCGC00094634-02
    • GTPL7151
    • Cyclizine chloride
    • Spectrum2_001174
    • CYCLIZINE [MI]
    • BRD-K79501723-003-03-4
    • CYCLIZINE [VANDF]
    • BRN 0230441
    • NCGC00016421-09
    • SpecPlus_000917
    • Prestwick0_000510
    • 5-23-01-00232 (Beilstein Handbook Reference)
    • WLN: T6N DNTJ AYR&R& D1
    • Pharmakon1600-01500211
    • UNII-QRW9FCR9P2
    • Oprea1_429421
    • D03621
    • Cyclizinum
    • DivK1c_007013
    • QRW9FCR9P2
    • DTXSID4022864
    • SPECTRUM1500211
    • 1-(Diphenylmethyl)-4-methylpiperazine
    • CYCLIZINE [HSDB]
    • N-Benzhydryl-N-methyl piperazine
    • KBio2_006470
    • NSC26608
    • 1-Benzhydryl-4-methylpiperazin
    • EINECS 201-445-5
    • Wellcome preparation 47-83
    • piperazine, 1-diphenylmethyl-4-methyl-
    • HCl, Cyclizine
    • Cyclizine (USP:INN:BAN:DCF)
    • CYCLIZINE (MART.)
    • R06AE03
    • BRD-K79501723-300-01-8
    • DB-363248
    • BRD-K79501723-001-04-6
    • Marazine (Salt/Mix)
    • Cyclizine?
    • Cyclizinum (INN-Latin)
    • Marezine (TN)
    • Ciclizina (INN-Spanish)
    • DTXCID202864
    • MDL: MFCD00023293
    • インチ: 1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
    • InChIKey: UVKZSORBKUEBAZ-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(C(N2CCN(C)CC2)C2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 266.17800
  • どういたいしつりょう: 266.178
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 6.5A^2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 0.9934 (rough estimate)
  • ゆうかいてん: 105.5-107.5°
  • ふってん: 399.58°C (rough estimate)
  • フラッシュポイント: 159.1±12.9 °C
  • 屈折率: 1.5840 (estimate)
  • PSA: 6.48000
  • LogP: 2.89920
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

Cyclizine セキュリティ情報

Cyclizine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Cyclizine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-B1397-100mg
Cyclizine
82-92-8 98.64%
100mg
¥16800 2023-08-31
Ambeed
A348582-10mg
1-Benzhydryl-4-methylpiperazine
82-92-8 97%
10mg
$88.00 2021-07-07
Ambeed
A348582-250mg
1-Benzhydryl-4-methylpiperazine
82-92-8 97%
250mg
$439.00 2021-07-07
Chemenu
CM525893-50mg
1-Benzhydryl-4-methylpiperazine
82-92-8 97%
50mg
$158 2022-08-31
S e l l e c k ZHONG GUO
S0897-25mg
Cyclizine
82-92-8 99.43%
25mg
¥6307.29 2023-09-15
TRC
C989141-25mg
Cyclizine
82-92-8
25mg
$ 110.00 2023-04-17
Chemenu
CM525893-100mg
1-Benzhydryl-4-methylpiperazine
82-92-8 97%
100mg
$234 2022-08-31
MedChemExpress
HY-B1397-25mg
Cyclizine
82-92-8 98.12%
25mg
¥6300 2024-05-24
MedChemExpress
HY-B1397-10mg
Cyclizine
82-92-8 98.12%
10mg
¥3900 2024-05-24
Aaron
AR00G2UW-25mg
CYCLIZINE HCL
82-92-8 98%
25mg
$309.00 2025-02-12

Cyclizine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
リファレンス
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; et al, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Tributylphosphine ,  Ruthenium trichloride Solvents: 1,4-Dioxane
リファレンス
Ruthenium complex catalyzed N-heterocyclization. Syntheses of N-substituted piperidines, morpholines, and piperazines from amines and 1,5-diols
Tsuji, Yasushi; et al, Journal of Organic Chemistry, 1985, 50(9), 1365-70

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2,2,2-Trifluoroethanol ;  20 min, rt
1.2 Reagents: Hydrogen Solvents: 2,2,2-Trifluoroethanol ;  24 h, 20 atm, rt
リファレンス
Practical N-alkylation via homogeneous iridium-catalyzed direct reductive amination
Wang, Jing; et al, Science China: Chemistry, 2023, 66(2), 518-525

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sodium sulfate ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Bis(2,3,4,5,6-pentafluorophenyl)zinc Solvents: Toluene ;  1 h, rt
2.2 Reagents: Methanol
リファレンス
Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity
Borys, Andryj M.; et al, Chemical Communications (Cambridge, 2021, 57(71), 8905-8908

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C; -78 °C → rt; overnight, rt
2.1 Reagents: Bis(2,3,4,5,6-pentafluorophenyl)zinc Solvents: Toluene ;  1 h, rt
2.2 Reagents: Methanol
リファレンス
Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity
Borys, Andryj M.; et al, Chemical Communications (Cambridge, 2021, 57(71), 8905-8908

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 - 5 °C; 4 - 6 h, 0 - 5 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
リファレンス
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; et al, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  48 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, basified
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Catalysts: Ruthenium(1+), [2-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]pyridine-κN]chloro… ;  rt → 130 °C; 72 h, 130 °C
リファレンス
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing
Nalikezhathu, Anju ; et al, Organic Letters, 2023, 25(10), 1754-1759

ごうせいかいろ 8

はんのうじょうけん
1.1 45 min, 100 °C
リファレンス
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; et al, ChemSusChem, 2016, 9(1), 67-74

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 118 h, reflux
1.2 Reagents: Water ,  Ammonium chloride
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
2.2 Solvents: Acetonitrile ;  280 h, reflux
リファレンス
Synthesis and antiinflammatory effects of new piperazine and ethanolamine derivatives of H1-antihistaminic drugs
Ahmadi, Abbas; et al, Mini-Reviews in Medicinal Chemistry, 2012, 12(12), 1282-1292

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Catalysts: Ruthenium(1+), [2-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]pyridine-κN]chloro… ;  rt → 130 °C; 72 h, 130 °C
リファレンス
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing
Nalikezhathu, Anju ; et al, Organic Letters, 2023, 25(10), 1754-1759

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Bis(2,3,4,5,6-pentafluorophenyl)zinc Solvents: Toluene ;  1 h, rt
1.2 Reagents: Methanol
リファレンス
Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity
Borys, Andryj M.; et al, Chemical Communications (Cambridge, 2021, 57(71), 8905-8908

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Iridium ,  Graphene (oxide) ;  24 h, 110 °C
リファレンス
Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process
Chen, Tsun-Ren; et al, RSC Advances, 2022, 12(8), 4760-4770

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 118 h, reflux
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
3.1 Solvents: Acetonitrile ;  280 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Synthesis and anti-inflammatory performance of newly cyclizine derivatives on adult male Wistar rats
Ahmadi, Abbas; et al, Iranian Journal of Pharmaceutical Research, 2012, 11(4), 1027-1037

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 100 °C
2.1 45 min, 100 °C
リファレンス
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; et al, ChemSusChem, 2016, 9(1), 67-74

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), [2-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]pyridine-κN]chloro… ;  rt → 130 °C; 72 h, 130 °C
リファレンス
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing
Nalikezhathu, Anju ; et al, Organic Letters, 2023, 25(10), 1754-1759

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, reflux
リファレンス
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Catalysts: [2-[(Amino-κN)diphenylmethyl]phenyl-κC]chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethy… Solvents: Methanol ;  5 min, 24 °C; 2 h, 110 °C
リファレンス
Scalable Synthesis of Antihistamines and Sensipar via Intensified Hydrogen Borrowing Methodology
Ng, Xiao Qian; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(33), 12389-12396

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  280 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Synthesis and anti-inflammatory performance of newly cyclizine derivatives on adult male Wistar rats
Ahmadi, Abbas; et al, Iranian Journal of Pharmaceutical Research, 2012, 11(4), 1027-1037

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ;  3 h, 100 °C
リファレンス
Highly economical and direct amination of sp3 carbon using low-cost nickel pincer catalyst
Brandt, Andrew; et al, RSC Advances, 2021, 11(3), 1862-1874

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
2.1 Solvents: Acetonitrile ;  280 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Synthesis and anti-inflammatory performance of newly cyclizine derivatives on adult male Wistar rats
Ahmadi, Abbas; et al, Iranian Journal of Pharmaceutical Research, 2012, 11(4), 1027-1037

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Carbon dioxide ,  Carbon monoxide Catalysts: Dirhodium tetraacetate Solvents: Tetrahydrofuran ;  48 h, 45 bar, 130 °C
リファレンス
Catalytic utilization of converter gas - an industrial waste for the synthesis of pharmaceuticals
Runikhina, Sofiya A.; et al, Chemical Science, 2023, 14(16), 4346-4350

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  210 h, reflux
1.2 Solvents: Acetonitrile ;  280 h, reflux
リファレンス
Synthesis and antiinflammatory effects of new piperazine and ethanolamine derivatives of H1-antihistaminic drugs
Ahmadi, Abbas; et al, Mini-Reviews in Medicinal Chemistry, 2012, 12(12), 1282-1292

Cyclizine Raw materials

Cyclizine Preparation Products

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